molecular formula C6H6BrNO B189597 3-Bromo-5-methoxypyridine CAS No. 50720-12-2

3-Bromo-5-methoxypyridine

Cat. No.: B189597
CAS No.: 50720-12-2
M. Wt: 188.02 g/mol
InChI Key: FZWUIWQMJFAWJW-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxypyridine is an organic compound with the molecular formula C6H6BrNO. It is characterized by the presence of a bromine atom and a methoxy group attached to a pyridine ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypyridine typically involves the bromination of 5-methoxypyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control the addition of reagents and maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or acids .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxypyridine depends on its specific applicationIts bromine and methoxy functional groups play a crucial role in its reactivity and interaction with other molecules .

Molecular Targets and Pathways: In biological applications, this compound derivatives may target specific enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it can inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its combination of bromine and methoxy groups makes it a versatile intermediate in various chemical transformations, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-bromo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWUIWQMJFAWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355758
Record name 3-Bromo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50720-12-2
Record name 3-Bromo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methoxypyridine
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Synthesis routes and methods I

Procedure details

To a solution of 3,5-dibromopyridine (10.0 g, 42.2 mmol) in DMF (10 mL) in a flask with a distillation head was added NaOMe solution 25% wt/wt (10 mL) and the mixture was heated to 100° C. for 3 hours. At the end of 3 hours ˜8 mL of MeOH was collected. The DMF solution was cooled to room temperature and diluted with H2O (25 mL) and extracted with MTBE (2×25 mL). The combined organic layers were washed with H2O (2×25 mL), dried over Na2SO4, filtered and concentrated. The residue was then dried under high vacuum for 10 hours to give the title compound (5.2 g, 66%). 1H NMR (400 MHz, DMSO-D6) δ 8.26-8.31 (m, 2H) 7.69-7.72 (m, 1H) 3.84 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
66%

Synthesis routes and methods II

Procedure details

To a suspension of 12 g of 3,5-dibromopyridine and 40 g of 60% NaH in DMF was added 4.05 mL of MeOH, and the reaction mixture was stirred for 4 hours at room temperature and 1 hour at 60° C. The DMF was removed under reduced pressure, and the residue was taken directly to the next step. MS (CI/NH3) m/z 188/190 (M+H)+, 205/207 (M+NH4)+. 1H NMR (CDCl3, 300 MHz) δ: 8.32 (d, J=1.8 Hz, 1H), 8.27 (d, J=2.6 Hz, 1H), 7.42 (dd, J=1.8, 2.6 Hz, 1H), 3.88 (s, 3H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4.05 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of methanol (180 mL) was treated with sodium spheres (4.7 g, 0.20 mol) portionwise, evaporated to dryness, azeotroped with toluene (100 mL), and then concentrated under reduced pressure. The sodium methoxide in dry DMF (130 mL) was treated with 3,5-dibromopyridine (32 g, 135 mmol), from Avocado Chemicals. After heating at 70° C. for 4 hours, the mixture was poured onto ice/water (300 g) and filtered. The filter cake was dried under reduced pressure to provide the title compound (15.6 g, 62% yield). MS (DCI/NH3) m/z 188/190 (M+H)+.
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Yield
62%

Synthesis routes and methods IV

Procedure details

A solution of 3,5-dibromopyridine (134a, 20 g, 84.4 mmol) in DMF (200 mL) was stirred at RT under nitrogen atmosphere and then 21.3 mL of sodium methoxide (25% by wt. in methanol (92.8 mmol) was added slowly. The reaction mixture was stirred overnight at 70° C. under N2. The reaction was cooled to RT and quenched with water (200 mL) and extracted with Et2O (2×200 mL). The combined organic extracts was washed with brine, dried (MgSO4) and concentrated in vacuo. The crude 3-bromo-5-methoxypyridine (134b 14.8 g, 93% theory) afforded a colorless oil after purification by flash chromatography on silica gel (EtOAc:hexane 1:10).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
21.3 mL
Type
reactant
Reaction Step Two
Quantity
92.8 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 3,5-dibromopyridine (20.00 g, 84.42 mmol), sodium methoxide (11.40 g, 211.06 mmol), and copper powder (1 g, 5% by weight of 3,5-dibromopyridine) in dry methanol was heated in a sealed glass tube at 150° C. for 14 h. The reaction mixture was cooled to ambient temperature and extracted with diethyl ether (4×200 mL). The combined ether extracts were dried over sodium sulfate, filtered, and concentrated by rotary evaporation. The crude product was purified by column chromatography over aluminum oxide, eluting with ethyl acetate-hexane (1:9, v/v). Selected fractions were combined and concentrated by rotary evaporation, producing 9.40 g (59.5%) of a colorless oil, which tended to crystallize upon cooling.
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
copper
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
59.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3-Bromo-5-methoxypyridine be used to synthesize complex molecules?

A1: Yes, this compound acts as a versatile building block in organic synthesis. Research demonstrates its utility in synthesizing tetrahydroindolizidines, a class of compounds found in many bioactive alkaloids. [] Specifically, this compound reacts with tert-butyl diazoacetate and a 3-alkenyloxindole in the presence of an iron(III) catalyst to produce the desired tetrahydroindolizidine in good yield (83%). [] This reaction proceeds through a catalytic cycle involving the formation of a pyridinium ylide intermediate. []

Q2: How does the presence of a methoxy group at the 5-position influence the reactivity of this compound in nitration reactions?

A2: Interestingly, the 5-methoxy group in this compound directs nitration to the 6-position. [] This regioselectivity contrasts with the behavior of other substituted pyridine N-oxides, where nitration typically occurs at the 4-position. [] This difference highlights the significant impact of substituent position on the reactivity of pyridine N-oxides.

Q3: Can this compound participate in metal-catalyzed coupling reactions?

A3: Yes, this compound readily undergoes the Mizoroki-Heck reaction with fluorous alkenes. [] This palladium-catalyzed coupling reaction allows for the introduction of fluorous chains onto the pyridine ring, providing access to potentially valuable fluorinated building blocks. []

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